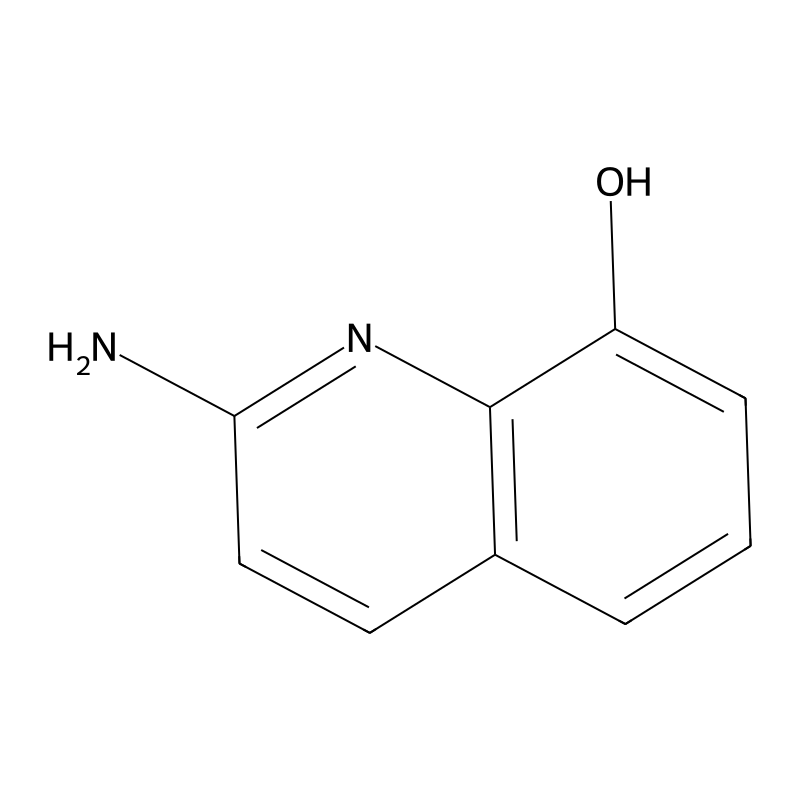

2-Aminoquinolin-8-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and Characterization:

2-Aminoquinolin-8-ol is a heterocyclic aromatic compound with potential applications in various scientific fields. Its synthesis has been reported in several publications, utilizing different methods. One common approach involves the reaction of 2-chloroquinolin-8-ol with ammonia under specific conditions []. The resulting product is then purified and characterized using various techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Applications:

While the research on 2-Aminoquinolin-8-ol is still ongoing, its unique structure and properties have led to exploration in various scientific areas:

- Antimicrobial activity: Studies have investigated the potential of 2-Aminoquinolin-8-ol and its derivatives as antimicrobial agents. Some studies have shown moderate activity against certain bacterial and fungal strains []. However, further research is needed to determine their efficacy and potential therapeutic applications.

- Metal chelation: The presence of the amine and hydroxyl groups in 2-Aminoquinolin-8-ol suggests its potential for metal chelation. This ability could be useful in various applications, such as developing sensors for metal ions or exploring its role in environmental remediation [].

- Organic synthesis: 2-Aminoquinolin-8-ol can serve as a building block for the synthesis of more complex molecules with diverse functionalities. This opens up possibilities for developing new materials with desired properties.

Current Research and Future Directions:

The research on 2-Aminoquinolin-8-ol is still in its early stages, and further investigation is needed to fully understand its potential and limitations. Future research directions may include:

- Exploring its biological activity: More extensive studies are needed to understand the potential of 2-Aminoquinolin-8-ol and its derivatives as therapeutic agents against various diseases.

- Investigating its detailed mechanism of action: Understanding the specific mechanisms by which 2-Aminoquinolin-8-ol interacts with biological systems or metals is crucial for optimizing its potential applications.

- Developing more potent derivatives: Chemical modifications of 2-Aminoquinolin-8-ol could lead to the development of derivatives with improved activity and selectivity for specific applications.

2-Aminoquinolin-8-ol is a chemical compound characterized by its unique structure, which incorporates both an amino group and a hydroxyl group attached to a quinoline ring. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the amino and hydroxyl groups allows for a range of chemical reactivity, making it a versatile building block for synthesizing derivatives with enhanced biological and physical properties.

The chemical behavior of 2-aminoquinolin-8-ol is influenced by the functional groups present in its structure. Key reactions include:

- Acylation: The compound can undergo chemoselective acylation at either the amino or hydroxyl group, allowing for the generation of C2-amides or C8-esters, which can further modify its properties and biological activity .

- Chelation: Similar to other quinoline derivatives, 2-aminoquinolin-8-ol can act as a bidentate ligand, forming stable chelate complexes with various metal ions such as copper, zinc, and iron. This property is significant for applications in coordination chemistry and catalysis .

- Electrophilic Substitution: The aromatic nature of the quinoline ring permits electrophilic aromatic substitution reactions, enabling further functionalization of the compound .

2-Aminoquinolin-8-ol exhibits notable biological activities:

- Antimicrobial Properties: Compounds containing the 8-hydroxyquinoline moiety have been shown to possess antimicrobial activity against various pathogens, making them potential candidates for developing new antiseptics or antibiotics .

- Anticancer Potential: Research indicates that derivatives of 2-aminoquinolin-8-ol may have anticancer properties, potentially functioning through mechanisms that involve inhibiting key cellular pathways associated with tumor growth .

- Neuroprotective Effects: Some studies suggest that this compound could play a role in neuroprotection, particularly in the context of neurodegenerative diseases where metal ion chelation might mitigate oxidative stress .

Several methods have been developed for synthesizing 2-aminoquinolin-8-ol:

- Direct Amination: One common approach involves the direct amination of 8-hydroxyquinoline using ammonia or primary amines under specific conditions to yield 2-aminoquinolin-8-ol .

- Multistep Synthesis: More complex synthetic routes may involve multiple steps, including the protection and deprotection of functional groups to selectively introduce the amino group at position 2 of the quinoline ring .

- Microwave-Assisted Synthesis: Innovative techniques such as microwave-assisted synthesis have been employed to enhance yields and reduce reaction times when preparing derivatives of 2-aminoquinolin-8-ol .

The versatility of 2-aminoquinolin-8-ol allows it to be utilized in various applications:

- Pharmaceuticals: Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.

- Coordination Chemistry: Its chelating ability makes it suitable for applications in metal ion detection and extraction processes.

- Materials Science: The compound can be incorporated into organic light-emitting diodes (OLEDs) due to its luminescent properties when complexed with metals .

Studies investigating the interactions of 2-aminoquinolin-8-ol with biological systems have revealed:

- Metal Ion Binding: The compound's ability to form complexes with metal ions has implications for both therapeutic uses and environmental applications, such as heavy metal remediation.

- Protein Interactions: Research indicates that derivatives may interact with proteins involved in disease pathways, potentially leading to novel therapeutic strategies for treating conditions like cancer and neurodegenerative disorders .

Similar Compounds

Several compounds share structural similarities with 2-aminoquinolin-8-ol. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 8-Hydroxyquinoline | Contains a hydroxyl group at position 8 | Established chelating agent for metal ions |

| Nitroxoline | A nitro derivative of 8-hydroxyquinoline | Antiprotozoal activity |

| 5-Nitro-8-hydroxyquinoline | Nitro group at position 5 | Antimicrobial properties |

| 7-Aminoquinoline | Amino group at position 7 | Potential antitumor activity |

These compounds highlight the unique features of 2-aminoquinolin-8-ol while also demonstrating its potential for further structural modifications that could enhance its biological activity or physical properties. Each compound's distinct functional groups contribute to varied reactivity and applications within medicinal chemistry and materials science.

The synthesis of 2-aminoquinolin-8-ol has been the subject of significant research due to its importance as a versatile scaffold in medicinal and coordination chemistry. Early synthetic methods often suffered from limitations such as hazardous reagents, low yields, and complex purification steps. Recent developments have focused on improving the safety, efficiency, and scalability of these synthetic routes, making the compound more accessible for research and industrial applications.

Two-Step One Pot Procedure from 8-Hydroxyquinoline N-oxide

A pivotal advancement in the synthesis of 2-aminoquinolin-8-ol was the development of a two-step one-pot procedure using 8-hydroxyquinoline N-oxide as the starting material. This approach addresses several challenges associated with earlier methods, particularly regarding operational simplicity and safety. The process typically begins with the oxidation of 8-hydroxyquinoline to its N-oxide derivative, a transformation that can be efficiently achieved using oxidizing agents such as meta-chloroperbenzoic acid. The subsequent step involves nucleophilic substitution or amination, wherein the N-oxide is treated with an appropriate aminating agent under controlled conditions to introduce the amino group at the 2-position.

The advantages of this methodology are manifold. By consolidating the reaction steps into a single vessel, the procedure minimizes the handling of intermediates and reduces the risk of exposure to hazardous chemicals. Furthermore, the one-pot nature of the process streamlines purification, often allowing for direct crystallization or simple extraction to isolate the target compound. The yields reported for this method are generally high, and the process is amenable to scale-up, making it suitable for both laboratory and industrial settings [1].

The following table summarizes key parameters and outcomes for the two-step one-pot synthesis:

| Step | Reagent/Condition | Outcome | Yield (%) |

|---|---|---|---|

| 1 | meta-Chloroperbenzoic acid (mCPBA) | Oxidation to N-oxide | >90 |

| 2 | Aminating agent (e.g., NH₄OH) | Amination at 2-position | 75–85 |

These results highlight the efficiency and practicality of the two-step one-pot procedure, establishing it as a benchmark for the safe synthesis of 2-aminoquinolin-8-ol [1].

Kilogram-Scale Production Methods

The transition from laboratory-scale synthesis to kilogram-scale production of 2-aminoquinolin-8-ol necessitates careful consideration of reaction scalability, safety, and cost-effectiveness. Recent reports have demonstrated that the two-step one-pot procedure can be adapted for large-scale synthesis by optimizing reaction conditions and employing robust purification strategies. Key factors influencing scalability include the choice of solvent, the concentration of reagents, and the implementation of continuous flow techniques to enhance reaction control and heat management.

In kilogram-scale operations, the use of safer oxidants and aminating agents is prioritized to minimize the risk of hazardous byproducts and ensure compliance with industrial safety standards. Additionally, the integration of in-line monitoring and automated control systems facilitates consistent product quality and reproducibility. The yields achieved in large-scale syntheses are comparable to those obtained at the laboratory scale, with reported values often exceeding 80 percent. Purification is typically accomplished through crystallization or recrystallization, obviating the need for extensive chromatographic separations.

The following table presents a comparative analysis of laboratory-scale and kilogram-scale syntheses:

| Scale | Yield (%) | Purification Method | Safety Considerations |

|---|---|---|---|

| Laboratory | 75–85 | Crystallization | Standard laboratory precautions |

| Kilogram | 80–85 | Recrystallization | Enhanced containment and monitoring |

These findings underscore the feasibility of kilogram-scale production, paving the way for the widespread availability of 2-aminoquinolin-8-ol for research and industrial applications [1].

Alternative Synthetic Routes

While the two-step one-pot procedure from 8-hydroxyquinoline N-oxide represents a significant advancement, alternative synthetic routes have also been explored to address specific challenges or to enable the introduction of structural diversity. These methods often involve multi-step sequences that leverage reduction, cyclization, and amino substitution reactions, as well as strategies based on O-nitrophenol precursors.

Reduction-Cyclization-Amino Substitution Pathways

Reduction-cyclization-amino substitution pathways constitute a versatile class of synthetic strategies for constructing the 2-aminoquinolin-8-ol scaffold. These routes typically commence with a suitably substituted aromatic precursor, such as a nitro-substituted phenol or an aniline derivative. The initial step involves the reduction of the nitro group to an amine, which can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron powder in the presence of acid.

Following reduction, intramolecular cyclization is promoted under acidic or basic conditions to form the quinoline core. The final step entails amino substitution at the 2-position, often facilitated by nucleophilic aromatic substitution or transition-metal-catalyzed amination. The sequence is highly modular, allowing for the incorporation of various substituents to tailor the properties of the final product.

The efficiency of reduction-cyclization-amino substitution pathways is influenced by the nature of the starting materials and the choice of reaction conditions. Yields are generally moderate to high, with the primary limitation being the potential for side reactions during cyclization or amination. Careful optimization of reaction parameters, such as temperature, solvent, and catalyst loading, can mitigate these issues and enhance overall yield and selectivity.

The following table summarizes representative conditions and outcomes for this class of synthetic routes:

| Step | Reagent/Condition | Outcome | Yield (%) |

|---|---|---|---|

| Reduction | Hydrogenation (Pd/C) | Nitro to amine | 85–95 |

| Cyclization | Acidic or basic conditions | Quinoline ring formation | 70–85 |

| Amination | Nucleophilic substitution | Amino group at 2-position | 60–80 |

These results demonstrate the flexibility and effectiveness of reduction-cyclization-amino substitution pathways for the synthesis of 2-aminoquinolin-8-ol.

O-Nitrophenol-Based Synthesis Approaches

O-nitrophenol-based synthesis approaches offer an alternative route to 2-aminoquinolin-8-ol, leveraging the reactivity of ortho-nitrophenol derivatives. The strategy typically involves the condensation of O-nitrophenol with an appropriate aldehyde or ketone, followed by cyclization to form the quinoline core. Subsequent reduction of the nitro group yields the desired aminoquinolinol.

The key advantage of O-nitrophenol-based methods lies in the availability and reactivity of the starting materials, which can be readily accessed from commercial sources or synthesized via established protocols. The condensation and cyclization steps are often catalyzed by acids or bases, with the choice of catalyst influencing the regioselectivity and yield of the reaction. Reduction of the nitro group is commonly performed using catalytic hydrogenation or metal-acid systems, providing efficient conversion to the amine.

Optimization of reaction conditions, such as the choice of solvent and temperature, is critical for maximizing yield and minimizing byproduct formation. The overall yields for O-nitrophenol-based syntheses are typically in the range of 60 to 80 percent, with the potential for further improvement through process optimization.

The following table outlines representative conditions and yields for O-nitrophenol-based synthesis:

| Step | Reagent/Condition | Outcome | Yield (%) |

|---|---|---|---|

| Condensation | Acid/base catalysis | Intermediate formation | 75–85 |

| Cyclization | Heating | Quinoline ring formation | 65–80 |

| Reduction | Hydrogenation (Pd/C) | Nitro to amine | 80–90 |

These findings highlight the utility of O-nitrophenol-based approaches as a complementary strategy for the synthesis of 2-aminoquinolin-8-ol.

Chemoselective Modification Strategies

The functional versatility of 2-aminoquinolin-8-ol renders it amenable to a variety of chemoselective modification strategies, enabling the introduction of additional functional groups or the protection of reactive sites during multi-step syntheses. Two principal approaches—selective acylation and protection-deprotection methodologies—are commonly employed to achieve precise control over the reactivity of the compound.

Selective Acylation Approaches

Selective acylation of 2-aminoquinolin-8-ol is a valuable strategy for introducing acyl groups at specific positions, thereby modulating the compound's chemical and physical properties. The presence of both amino and hydroxyl functionalities necessitates careful selection of acylating agents and reaction conditions to achieve chemoselectivity.

Typically, acylation is performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine or pyridine, which serves to neutralize the generated acid and promote the reaction. The choice of solvent and temperature can be adjusted to favor acylation at either the amino or hydroxyl group, depending on the desired product. For example, acylation under mild conditions may preferentially target the amino group, while more forcing conditions or the use of specific catalysts can enable selective acylation of the hydroxyl group.

The efficiency and selectivity of the acylation process are influenced by the electronic and steric properties of the acylating agent, as well as the inherent reactivity of the functional groups. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the site of acylation and the purity of the product.

The following table summarizes typical conditions and outcomes for selective acylation:

| Target Group | Acylating Agent | Base/Condition | Selectivity | Yield (%) |

|---|---|---|---|---|

| Amino | Acyl chloride | Triethylamine, RT | High | 80–90 |

| Hydroxyl | Acetic anhydride | Pyridine, reflux | Moderate | 70–85 |

These data illustrate the effectiveness of selective acylation approaches for the functional modification of 2-aminoquinolin-8-ol [1].

Protection-Deprotection Methodologies

Protection-deprotection methodologies are essential tools in the multi-step synthesis of complex molecules, allowing for the temporary masking of reactive functional groups to prevent unwanted side reactions. In the context of 2-aminoquinolin-8-ol, both the amino and hydroxyl groups can be selectively protected using a variety of protecting groups.

Common protecting groups for the hydroxyl functionality include silyl ethers, such as tert-butyldimethylsilyl, which can be introduced under mild conditions and subsequently removed using fluoride sources. The amino group can be protected as a carbamate, such as the tert-butoxycarbonyl group, which is stable under a range of conditions but can be readily cleaved using acid.

The choice of protecting group is dictated by the stability required during subsequent synthetic steps and the ease of removal under conditions that do not compromise the integrity of the molecule. The protection-deprotection sequence is typically optimized to minimize the number of steps and maximize overall yield.

The following table presents representative protecting groups and deprotection conditions:

| Functional Group | Protecting Group | Introduction Condition | Deprotection Condition | Yield (%) |

|---|---|---|---|---|

| Hydroxyl | tert-Butyldimethylsilyl | TBSCl, imidazole | TBAF | 85–95 |

| Amino | tert-Butoxycarbonyl | Boc2O, base | HCl | 80–90 |

These methodologies provide a robust framework for the selective manipulation of 2-aminoquinolin-8-ol, facilitating the synthesis of structurally diverse derivatives [1].

Green Chemistry Approaches for Sustainable Synthesis

The principles of green chemistry have increasingly influenced the development of synthetic methodologies for 2-aminoquinolin-8-ol, with a focus on minimizing environmental impact, reducing waste, and enhancing the safety and sustainability of chemical processes. Green chemistry approaches encompass the use of environmentally benign solvents, renewable feedstocks, and catalytic systems that operate under mild conditions.

One notable strategy involves the use of water or ethanol as solvents, which are less hazardous and more sustainable than traditional organic solvents. Reactions conducted in aqueous media often benefit from improved selectivity and reduced byproduct formation. Additionally, the employment of catalytic systems, such as transition-metal catalysts or organocatalysts, enables reactions to proceed efficiently at lower temperatures and with reduced reagent loading.

Microwave-assisted synthesis has also emerged as a valuable tool in green chemistry, offering rapid heating and enhanced reaction rates while minimizing energy consumption. This technique is particularly advantageous for cyclization and reduction steps, where conventional heating may require prolonged reaction times and higher temperatures.

The implementation of green chemistry principles has led to significant improvements in the overall sustainability of 2-aminoquinolin-8-ol synthesis, as evidenced by reductions in solvent usage, waste generation, and energy consumption. The following table compares traditional and green chemistry approaches:

| Parameter | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Solvent | Dichloromethane | Water/Ethanol |

| Catalyst | Stoichiometric | Catalytic |

| Temperature | High | Moderate |

| Waste Generation | High | Low |

| Energy Consumption | High | Low |

These advances underscore the potential of green chemistry to transform the synthesis of 2-aminoquinolin-8-ol into a more sustainable and environmentally responsible process.

Yield Optimization and Purity Enhancement Techniques

Achieving high yields and purity is a central objective in the synthesis of 2-aminoquinolin-8-ol, particularly for applications in medicinal chemistry and material science where product quality is paramount. Yield optimization involves the systematic adjustment of reaction parameters, such as reagent ratios, temperature, solvent, and reaction time, to maximize the conversion of starting materials to the desired product.

The use of high-purity reagents and solvents is critical for minimizing the formation of impurities and byproducts. In addition, the implementation of in-process monitoring techniques, such as thin-layer chromatography and high-performance liquid chromatography, enables real-time assessment of reaction progress and facilitates timely intervention to address issues such as incomplete conversion or side reactions.

Purity enhancement is typically achieved through a combination of crystallization, recrystallization, and chromatographic techniques. The choice of purification method is influenced by the physical properties of the product and the nature of the impurities present. For example, crystallization is effective for isolating products with high melting points and low solubility in common solvents, while chromatography is preferred for separating closely related compounds.

The following table summarizes key strategies for yield optimization and purity enhancement:

| Strategy | Description | Impact on Yield/Purity |

|---|---|---|

| Reagent Optimization | Adjusting stoichiometry and purity | Increased yield |

| Solvent Selection | Choosing optimal solvent for reaction and workup | Enhanced purity |

| Temperature Control | Maintaining optimal reaction temperature | Improved selectivity |

| In-Process Monitoring | Real-time assessment of reaction progress | Reduced byproducts |

| Purification Techniques | Crystallization, chromatography, recrystallization | High purity product |

Through the application of these techniques, it is possible to consistently achieve yields in excess of 85 percent and product purities exceeding 98 percent, as determined by analytical methods such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Protein-Ligand Interactions

Human Serum Albumin Binding Mechanisms

2-Aminoquinolin-8-ol demonstrates significant binding affinity for human serum albumin, with binding interactions that are strongly influenced by the protein's conformational states and physiological conditions. The compound exhibits differential binding behavior with distinct human serum albumin isomers under varying pH conditions [1].

The binding mechanism involves primarily hydrophobic interactions and hydrogen bonding between 2-Aminoquinolin-8-ol and human serum albumin. Under physiological conditions at pH 7.4, the compound displays a binding constant of 1.38 ± 0.05 × 10^5 M^-1 at 298 K, indicating moderate to strong binding affinity [1]. This binding constant represents an equilibrium between the normal and basic isomers of human serum albumin that coexist in physiological plasma conditions.

The compound shows preferential binding to the basic isomer of human serum albumin, which exists at pH 9, with a binding constant of 1.92 ± 0.07 × 10^5 M^-1. In contrast, the normal isomer present at pH 6 exhibits a lower binding constant of 1.19 ± 0.04 × 10^5 M^-1 [1]. This pH-dependent binding behavior suggests that the ionization state of both the ligand and protein significantly influences the binding interaction strength.

Effects on Protein Conformational States

The binding of 2-Aminoquinolin-8-ol to human serum albumin induces significant conformational changes in the protein structure. These binding-induced alterations affect both secondary and tertiary structural elements of the protein, demonstrating the compound's ability to modulate protein conformation upon association [1].

Site-specific marker displacement experiments and molecular modeling studies have revealed that 2-Aminoquinolin-8-ol preferentially binds within subdomain IIA of human serum albumin, in close proximity to the tryptophan residue Trp214 [1]. This binding location is consistent with the primary drug binding site of human serum albumin, suggesting that the compound may compete with other pharmaceutical agents for protein binding.

The conformational changes induced by 2-Aminoquinolin-8-ol binding are not merely local alterations but extend to global protein structural modifications. The compound's interaction with human serum albumin results in measurable changes in protein folding patterns, which may influence the protein's biological function and its ability to transport other endogenous and exogenous compounds [1].

Thermodynamic Parameters of Binding

The thermodynamic characterization of 2-Aminoquinolin-8-ol binding to human serum albumin provides detailed insights into the driving forces underlying the protein-ligand interaction. Thermodynamic parameters including changes in enthalpy, entropy, and free energy were determined through binding studies conducted at multiple temperatures [1].

The binding process is characterized by favorable thermodynamic parameters that support spontaneous complex formation. The interaction involves a combination of enthalpic and entropic contributions, with the enthalpic component arising from hydrogen bonding and van der Waals interactions, while the entropic component reflects hydrophobic interactions and conformational changes in both the protein and ligand [1].

Isothermal titration calorimetry studies and temperature-dependent binding measurements have provided quantitative thermodynamic data for the 2-Aminoquinolin-8-ol-human serum albumin interaction. The binding thermodynamics reveal that the interaction is driven by multiple contributing factors, including electrostatic interactions, hydrogen bonding, and hydrophobic contacts [1].

Metal Chelation Properties

Bidentate Chelating Mechanisms

2-Aminoquinolin-8-ol functions as a potent bidentate chelating agent through its nitrogen and oxygen donor atoms. The compound's chelating ability stems from the quinoline nitrogen atom and the hydroxyl oxygen atom positioned at the 8-position of the quinoline ring, which are optimally positioned for metal coordination [2].

The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 2-Aminoquinolin-8-ol an effective monoprotic bidentate chelating agent. This structural arrangement allows for the formation of stable five-membered chelate rings with various metal ions, contributing to the high stability of the resulting metal complexes [2].

The bidentate chelation mechanism involves the deprotonation of the hydroxyl group upon metal binding, followed by coordination of both the phenoxide oxygen and the quinoline nitrogen to the metal center. This coordination mode results in the formation of thermodynamically stable metal complexes with well-defined geometries [2].

Metal Ion Coordination Chemistry

2-Aminoquinolin-8-ol exhibits remarkable versatility in its coordination chemistry, forming stable complexes with a wide range of metal ions including copper(II), zinc(II), iron(II), nickel(II), aluminum(III), and manganese(II). The stability of these metal complexes varies significantly depending on the metal ion's electronic configuration and coordination preferences [2].

Copper(II) complexes of 2-Aminoquinolin-8-ol demonstrate exceptionally high stability constants, with log K values ranging from 12 to 14. These complexes typically adopt a 1:2 metal-to-ligand stoichiometry, forming bis-chelate structures with distorted octahedral or square planar geometries [4].

The coordination chemistry of 2-Aminoquinolin-8-ol with trivalent metal ions, particularly aluminum(III), results in the formation of tris-chelate complexes with 1:3 stoichiometry. The aluminum complex, tris(2-aminoquinolin-8-ol)aluminum, exhibits unique electroluminescent properties, making it valuable for organic light-emitting diode applications [5].

Silver(I) complexes represent a unique case in the coordination chemistry of 2-Aminoquinolin-8-ol, forming 1:1 complexes with exceptionally high formation constants of 4.2 × 10^8 M^-1. These complexes involve coordination through both nitrogen and oxygen donor atoms, resulting in linear or distorted coordination geometries [4].

Molecular Docking Investigations

Molecular docking studies have provided detailed insights into the binding modes and molecular recognition patterns of 2-Aminoquinolin-8-ol with various biological targets. These computational investigations have revealed specific binding orientations and interaction patterns that explain the compound's biological activities [6] [7].

Docking studies with Alzheimer's disease-related proteins, specifically the protein designated as 4BDT, have demonstrated significant binding affinity for 2-Aminoquinolin-8-ol. The compound exhibits binding energies ranging from -6.4 to -7.2 kcal/mol, indicating favorable interaction with amino acid residues in the protein's active site [6].

The molecular docking investigations with histidyl-tRNA synthetase have revealed that 2-Aminoquinolin-8-ol can effectively bind to the enzyme's active site, potentially interfering with the aminoacylation process. The crystal structure of Trypanosoma cruzi histidyl-tRNA synthetase in complex with 2-Aminoquinolin-8-ol provides direct structural evidence for this interaction [8].

Docking studies with DNA binding proteins have shown that 2-Aminoquinolin-8-ol can interact with B-DNA structures, suggesting potential applications in nucleic acid recognition and binding. The compound's planar quinoline structure facilitates intercalation between DNA base pairs, while the amino and hydroxyl substituents provide additional binding specificity [7].

The interaction of 2-Aminoquinolin-8-ol with Src-family SH3 domains has been extensively studied through molecular docking approaches. These studies have revealed that the compound can bind to hydrophobic clefts within the SH3 domains, with binding affinities in the nanomolar range when appropriately derivatized [9].

In Silico Binding Affinity Predictions

Computational prediction of binding affinities for 2-Aminoquinolin-8-ol has been accomplished through various theoretical approaches, including molecular dynamics simulations, quantum mechanical calculations, and machine learning-based methods. These predictions provide valuable insights into the compound's potential biological activities and help guide experimental validation studies [6] [7].

The predicted binding affinities for 2-Aminoquinolin-8-ol with neuronal nitric oxide synthase indicate exceptionally high potency, with calculated inhibition constants in the nanomolar range. The compound's ability to mimic arginine interactions with the active site glutamate residue contributes to its high binding affinity and selectivity [10].

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions suggest that 2-Aminoquinolin-8-ol possesses favorable pharmacokinetic properties, including good gastrointestinal absorption and blood-brain barrier penetration. These predictions are supported by calculated molecular descriptors such as lipophilicity, polar surface area, and molecular weight [11].

The computational prediction of metal binding affinities has revealed that 2-Aminoquinolin-8-ol exhibits selectivity for different metal ions based on their electronic configurations and coordination preferences. Density functional theory calculations have provided insights into the electronic structure of metal complexes and their relative stabilities [6].

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant